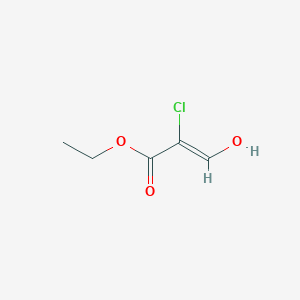

Ethyl 2-chloro-3-hydroxyacrylate

Description

Historical Context and Evolution of Acrylate (B77674) Chemistry in Synthetic Methodologies

The journey of acrylate chemistry began in the 19th century with fundamental discoveries that laid the groundwork for a vast field of study. Acrylic acid was first identified in 1843, followed by methacrylic acid in 1865. nih.gov A significant leap occurred in 1880 with the first reported synthesis of an acrylic polymer and the introduction of light-induced polymerization of acrylate compounds. nih.govwikipedia.org

The early 20th century witnessed the commercialization and diversification of acrylate-based materials. In 1928, polymethyl methacrylate (B99206) (PMMA) was first produced on an industrial scale. nih.gov The 1930s saw further innovations, including the development of PMMA moldings for dental applications and the creation of safety glass interlayers. nih.govdhuaacrylic.com A major breakthrough came with the discovery of intraoral polymerization of dental resins using UV light or catalysts in 1940. nih.gov

The post-war era saw an expansion of acrylic applications, driven by their unique properties like transparency, break resistance, and elasticity. wikipedia.orgdhuaacrylic.com The development of methods to prepare α-halo acrylic acids and their esters, though initially complex and low-yielding, highlighted the growing interest in functionalized acrylates for creating plastics, elastomers, and adhesives. google.com This historical progression from simple monomers to sophisticated functionalized polymers underscores the enduring importance of acrylates in synthetic chemistry.

Significance of α-Halo-β-hydroxy Acrylates as Versatile Synthetic Intermediates and Building Blocks

α-Halo-β-hydroxy acrylates, the chemical class to which Ethyl 2-chloro-3-hydroxyacrylate belongs, are recognized as highly versatile intermediates in organic synthesis. Their value lies in the presence of multiple, orthogonally reactive functional groups within a compact molecular framework. The α-halogen (like chlorine) acts as a good leaving group in nucleophilic substitution reactions, while the β-hydroxy group can be involved in eliminations, esterifications, or act as a directing group in stereoselective reactions. researchgate.net

The dual functionality allows these compounds to serve as precursors to a wide array of other molecules. For instance, they are key starting materials for synthesizing α,β-unsaturated compounds through dehydrohalogenation. google.com Research has demonstrated the convenient synthesis of α-halomethylene aldols and β-halo-α-(hydroxyalkyl)acrylates, further showcasing their utility as building blocks. nih.gov The reactivity of the double bond in the acrylate system also allows for various addition reactions. This multi-faceted reactivity makes α-halo-β-hydroxy acrylates powerful tools for chemists to construct complex target molecules, including biologically active compounds and novel materials. rsc.org The strategic placement of the halogen and hydroxyl groups enables a wide range of transformations, solidifying their status as crucial synthetic intermediates.

Overview of Research Trajectories for Functionalized Acrylate Derivatives

Current research into functionalized acrylate derivatives is expanding into diverse and innovative areas, driven by the quest for new materials with tailored properties. One significant trajectory involves the incorporation of acrylates into advanced polymers and hybrid materials. For example, researchers are developing reinforced photosensitive resins for 3D printing by incorporating acrylate-functionalized graphene nanosheets, aiming to enhance mechanical and thermal properties. researchgate.net The covalent functionalization of graphene with acrylate polymers is another active area, opening pathways to new hybrid functional materials for applications in electronics and bioengineering. nih.gov

Another major research focus is the synthesis of polymers with specific functionalities for biomedical applications. Acrylate polymers are being investigated for use in drug delivery systems, antimicrobial coatings, and as components of biocompatible materials. nih.govresearchgate.net The ability to easily functionalize the acrylate side chain allows for the introduction of various chemical groups to control properties like hydrophilicity, biocompatibility, and thermal stability. researchgate.netnih.gov Furthermore, the development of novel polymerization techniques, including photoinduced and controlled radical polymerization, continues to push the boundaries of what can be achieved with acrylate-based systems, enabling the creation of well-defined polymer architectures. researchgate.netacs.org These research trends highlight a shift towards creating highly sophisticated, functional materials where acrylate derivatives serve as fundamental building blocks.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 38362-94-6 | amerigoscientific.com |

| Molecular Formula | C5H7ClO3 | amerigoscientific.comchiralen.com |

| Molecular Weight | 150.56 g/mol | amerigoscientific.comchiralen.com |

| Purity | 95% | amerigoscientific.com |

| MDL Number | MFCD28987716 | amerigoscientific.com |

| Synonym | ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate | chiralen.com |

Properties

Molecular Formula |

C5H7ClO3 |

|---|---|

Molecular Weight |

150.56 g/mol |

IUPAC Name |

ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate |

InChI |

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3- |

InChI Key |

OQIYGSPEMWMAFA-ARJAWSKDSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/O)/Cl |

Canonical SMILES |

CCOC(=O)C(=CO)Cl |

Origin of Product |

United States |

Reactivity, Reaction Mechanisms, and Organic Transformations of Ethyl 2 Chloro 3 Hydroxyacrylate

Fundamental Reactivity Patterns of Ethyl 2-chloro-3-hydroxyacrylate

The reactivity of this compound is characterized by the electronic and steric effects of its functional groups and its existence in a tautomeric equilibrium.

The α-chloro group, being electron-withdrawing, significantly influences the reactivity of the molecule. It renders the α-carbon electrophilic and susceptible to nucleophilic attack. This effect is somewhat modulated by the electron-donating β-hydroxy group, which can participate in intramolecular interactions. The interplay between these opposing electronic effects is crucial in determining the regioselectivity of reactions.

The steric hindrance presented by the substituents also plays a role in directing the approach of reagents. The ethyl ester group, while primarily influencing the solubility and crystallization properties, can also exert steric effects in certain reactions.

This compound exists in a tautomeric equilibrium with its keto form, ethyl 2-chloro-3-oxopropanoate. uni.lusigmaaldrich.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

Tautomeric Forms of this compound

| Enol Form | Keto Form |

|---|

This tautomerism is critical as each form presents different reactive sites. The enol form can react at the C=C double bond or the hydroxyl group, while the keto form has a reactive carbonyl group and an acidic α-proton. The ability to control the tautomeric equilibrium allows for selective transformations at different positions within the molecule.

Detailed Mechanistic Investigations

The mechanisms of reactions involving this compound have been investigated using various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction mechanisms. For instance, 1H NMR can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. The chemical shifts and coupling constants of the protons in this compound and its derivatives provide valuable information about their molecular structure and environment. For example, in related compounds like ethyl 3-chloropropionate, the chemical shifts of the protons adjacent to the chlorine atom and the ester group are distinct and can be used to follow their transformations. chemicalbook.com

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the reaction pathways of molecules similar to this compound. nanobioletters.com DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. nanobioletters.com This information helps in understanding the feasibility of different reaction pathways and predicting the selectivity of a reaction. For example, DFT studies on related chlorinated ketones have shown how the presence of the chlorine atom affects the bond lengths and angles in the molecule, influencing its reactivity. nanobioletters.com

Key Organic Transformations Initiated by this compound

The unique structural features of this compound enable it to participate in a variety of organic transformations, making it a valuable precursor for the synthesis of more complex molecules.

One of the key reactions is nucleophilic substitution at the α-carbon. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at this position.

Furthermore, the β-hydroxy group can be involved in reactions such as etherification and esterification. The double bond can undergo addition reactions, and the ester group can be hydrolyzed or transesterified. The presence of multiple reactive sites allows for sequential reactions to build molecular complexity.

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The carbon-chlorine bond in this compound is susceptible to nucleophilic attack. Unlike saturated alkyl halides which typically react via SN1 or SN2 mechanisms, nucleophilic substitution at a vinylic carbon, such as in this molecule, often proceeds through an addition-elimination pathway. This is particularly true here, as the double bond is activated by the electron-withdrawing ester group.

The proposed mechanism involves the initial addition of a nucleophile to the carbon-carbon double bond, forming a resonance-stabilized carbanionic intermediate. The negative charge is delocalized across the oxygen atom of the carbonyl group. In a subsequent step, the chloride ion is eliminated, and the double bond is reformed, resulting in the net substitution of the chlorine atom. The presence of electron-withdrawing groups ortho and para to a halogen on an aromatic ring is known to enhance the rate of nucleophilic aromatic substitution through a similar addition-elimination mechanism. libretexts.org

Common nucleophiles that can participate in this reaction include alkoxides, thiolates, and amines. For instance, reaction with an alkoxide (RO⁻) in a Williamson-type synthesis can yield the corresponding ethyl 2-alkoxy-3-hydroxyacrylate. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is generally best with primary alkyl halides but can be applied to activated vinylic systems as well. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ethyl 2-ethoxy-3-hydroxyacrylate | |

| Thiolate (RS⁻) | Sodium Ethanethiolate (NaSEt) | Ethyl 2-(ethylthio)-3-hydroxyacrylate | |

| Amine (R₂NH) | Diethylamine (Et₂NH) | Ethyl 2-(diethylamino)-3-hydroxyacrylate |

Reductive Transformations of the Ester and Carbonyl Moieties

This compound possesses two reducible functional groups: the ethyl ester and the enol/aldehyde system. The outcome of the reduction depends significantly on the choice of the reducing agent.

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is capable of reducing both esters and aldehydes to primary alcohols. byjus.comyoutube.commasterorganicchemistry.com The reaction with this compound would likely lead to the reduction of both the ester group to a primary alcohol and the enol system (which is in tautomeric equilibrium with an aldehyde) to another primary alcohol. The likely product would be a substituted propane-1,3-diol. The C-Cl bond may also be reduced to a C-H bond. byjus.com

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent that typically reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. youtube.com Therefore, NaBH₄ would selectively reduce the aldehyde tautomer of this compound to a primary alcohol, leaving the ester group intact. The product would be ethyl 2-chloro-3-hydroxybutanoate. It is worth noting that the reactivity of NaBH₄ towards esters can be enhanced by the presence of adjacent electron-withdrawing groups or by using additives like CaCl₂ or performing the reaction at higher temperatures. researchgate.net

Table 2: Reduction of this compound

| Reagent | Moiety Reduced | Typical Product |

| LiAlH₄ | Ester and Aldehyde Tautomer | 2-Chloro-1,3-propanediol derivative |

| NaBH₄ | Aldehyde Tautomer | Ethyl 2-chloro-3-hydroxybutanoate |

Oxidative Pathways Involving the Hydroxy Functionality

The hydroxyl group in this compound is part of an enol system, which is a tautomer of a β-keto ester. The oxidation of this functionality is not widely reported in the literature for this specific molecule. However, based on general principles of organic chemistry, the hydroxy group, which is on a carbon that is part of a double bond, could potentially undergo oxidative reactions. The specific products would depend on the oxidant used and the reaction conditions. Given the electronic nature of the substrate, such reactions might be complex.

Cyclization Reactions and Annulations Leading to Heterocyclic Compounds

The 1,3-dicarbonyl-like nature of this compound (in its keto-tautomeric form, ethyl 2-chloro-3-oxopropanoate) makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic compounds. google.com These reactions typically proceed via a condensation reaction with a binucleophilic reagent, followed by an intramolecular cyclization and dehydration.

Synthesis of Pyrazoles: Reaction with hydrazine (B178648) or its derivatives yields pyrazoles. google.comorganic-chemistry.orgresearchgate.net The reaction involves initial condensation of the hydrazine with one of the carbonyl groups (or its enol equivalent), followed by cyclization onto the second carbonyl and subsequent elimination of water to form the aromatic pyrazole (B372694) ring. google.com

Synthesis of Isoxazoles: In a similar fashion, condensation with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazoles. youtube.comnih.govmdpi.comorganic-chemistry.org The NH₂ group of hydroxylamine attacks one carbonyl, and the hydroxyl group attacks the other, ultimately forming the isoxazole (B147169) ring after dehydration. youtube.com

Synthesis of Pyrimidines: Pyrimidines can be synthesized by reacting the dicarbonyl equivalent with amidines. organic-chemistry.orgmdpi.comnih.govthieme-connect.demdpi.com The Pinner synthesis, for example, describes the condensation of 1,3-dicarbonyl compounds with amidines to form pyrimidine (B1678525) rings. mdpi.com

Table 3: Heterocyclic Synthesis from this compound

| Binucleophile | Reagent Example | Heterocyclic Product |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazole derivative |

| Hydroxylamine | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Isoxazole derivative |

| Amidine | Benzamidine | Pyrimidine derivative |

Functionalization Reactions of the Unsaturated Carbon-Carbon Bond

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effects of the adjacent ester and chloro groups. This makes it susceptible to attack by nucleophiles in a conjugate addition reaction, specifically a Michael addition. libretexts.org

Michael Addition: Stable enolates, such as those derived from β-dicarbonyl compounds, can act as Michael donors, adding to the β-carbon of the acrylate (B77674) system. libretexts.org This reaction forms a new carbon-carbon bond and is a powerful tool for constructing more complex molecular frameworks.

Diels-Alder Reaction: As a substituted alkene, this compound can potentially act as a dienophile in Diels-Alder reactions. β-Chloro-α,β-unsaturated carbonyl compounds are known to react with dienes to form highly functionalized cyclohexene (B86901) derivatives. researchgate.net The resulting cycloadducts can often be dehydrochlorinated to form aromatic compounds. researchgate.net

Applications of Ethyl 2 Chloro 3 Hydroxyacrylate in Complex Molecule Synthesis

Utilization as an Intermediate in the Synthesis of Pharmaceutical and Agrochemical Scaffolds

The unique structural features of ethyl 2-chloro-3-hydroxyacrylate, specifically its keto-enol tautomer ethyl 2-chloroacetoacetate, make it a prized intermediate in the creation of biologically active molecules. Its ability to react with various nucleophiles allows for the construction of core molecular frameworks found in numerous pharmaceutical and agrochemical compounds.

Detailed research has demonstrated its role in synthesizing substituted thiazole (B1198619) and thiophene (B33073) derivatives. For instance, ethyl 2-chloroacetoacetate reacts with thiosemicarbazones to yield heterocyclic substituted thiophenes that have been investigated for non-steroidal anti-inflammatory activity. chemicalbook.com It is recognized as a key intermediate for a variety of biologically active compounds, including thiazole carboxylic acids. researchgate.net

Furthermore, its application extends to the development of novel antibiotics. In one study, ethyl 2-chloro-3-oxobutanoate was a starting reagent in a multi-step synthesis to produce a series of tert-butylphenylthiazole derivatives. These compounds, featuring an oxadiazole linker, were identified as a new class of orally bioavailable antibiotics demonstrating potent antibiofilm activity against pathogenic bacteria. researchgate.net The broad spectrum of biological activities associated with benzothiazole (B30560) derivatives—including antiviral, antimicrobial, anti-inflammatory, and antitumor effects—underscores the importance of precursors like ethyl 2-chloroacetoacetate in medicinal chemistry. nih.gov

| Bioactive Scaffold Type | Precursor Form Used | Resulting Compound Class | Potential Application |

| Thiazole | Ethyl 2-chloro-3-oxobutanoate | Thiazole carboxylic acids | Biologically active compounds researchgate.net |

| Thiophene | Ethyl 2-chloroacetoacetate | Substituted thiophenes | Non-steroidal anti-inflammatory chemicalbook.com |

| Phenylthiazole | Ethyl 2-chloro-3-oxobutanoate | tert-Butylphenylthiazoles | Antibacterial, Antibiofilm researchgate.net |

| Benzothiazole | Ethyl 2-chloro-3-oxobutanoate | Benzothiazole-pyridine hybrids | Biologically active heterocycles nih.gov |

Building Block for the Construction of Heterocyclic Systems

The reactivity of the ethyl 2-chloro-3-oxobutanoate tautomer is particularly well-suited for constructing a variety of heterocyclic rings, which are central to the structure of many functional molecules.

Pyridines: The compound serves as a chlorinated β-keto ester in the Hantzsch pyridine (B92270) synthesis. wikipedia.orgchemeurope.com This multicomponent reaction, which condenses an aldehyde, a nitrogen donor (like ammonia), and two equivalents of a β-keto ester, is a fundamental method for preparing dihydropyridines and pyridines. organic-chemistry.org Using ethyl 2-chloroacetoacetate allows for the strategic introduction of a chlorine atom onto the pyridine ring, a common substituent in many bioactive compounds such as the calcium channel blocker amlodipine. wikipedia.orgchemeurope.com

Naphthyridines: While direct synthesis from this compound is not prominently documented, its structure is highly relevant for building the complex naphthyridine skeleton. Naphthyridines are bicyclic systems composed of two fused pyridine rings. The literature shows that precursors like 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) are exceptionally versatile synthons for further chemical elaboration. researchgate.net Given that this compound can provide a four-carbon unit with multiple reactive sites, it represents a potential starting block for constructing one of the pyridine rings required for the naphthyridine core in a convergent synthesis.

Butenolides: Butenolides, or γ-lactones, are prevalent motifs in natural products. nih.gov The synthesis of these five-membered rings can be achieved through various routes. organic-chemistry.org The structure of this compound makes it a plausible precursor for substituted butenolides. Following hydrolysis and decarboxylation, the resulting α-chloro ketone could undergo reduction and subsequent intramolecular cyclization to form the butenolide ring, offering a pathway to novel analogues of these important compounds.

Benzothiazoles and Thiazoles: There is substantial evidence for the use of ethyl 2-chloro-3-oxobutanoate in the synthesis of thiazole-containing systems. The Hantzsch thiazole synthesis, a variation of the pyridine synthesis, reacts an α-haloketone with a thioamide. Ethyl 2-chloro-3-oxobutanoate serves as the α-haloketone component. For example, its reaction with thiourea (B124793) derivatives leads directly to thiazole carboxylates. chemicalbook.comresearchgate.net In one specific application, it was reacted with a 1-(benzolthiazol-2-yl)-3-phenylthiourea to create a complex molecule containing both a benzothiazole and a thiazole ring system. tubitak.gov.tr Another study reported the reaction of ethyl-2-chloro-3-oxobutanoate with benzothiazol-2-ylacetonitrile to generate benzothiazole-pyridine hybrids, further demonstrating its utility in assembling complex heterocyclic architectures. nih.gov

| Heterocyclic System | General Reaction Type | Role of this compound/tautomer |

| Pyridines | Hantzsch Pyridine Synthesis | Chlorinated β-keto ester component wikipedia.orgchemeurope.com |

| Naphthyridines | Ring Annulation | Potential C4 building block for one of the pyridine rings |

| Butenolides | Intramolecular Cyclization | Plausible precursor to the γ-lactone ring |

| Benzothiazoles/Thiazoles | Hantzsch Thiazole Synthesis | α-haloketone component for ring formation chemicalbook.comnih.govtubitak.gov.tr |

Precursor for the Synthesis of Diverse α,β-Unsaturated Esters and Conjugated Systems

This compound is, in its enol form, an α,β-unsaturated ester. Its true synthetic potential lies in its use as a precursor to create a wide variety of more complex unsaturated and conjugated systems. The presence of the ester, the α-chloro substituent, and the β-hydroxy group (or β-keto group in its tautomer) provides multiple reaction handles for molecular elaboration.

The β-dicarbonyl nature of its keto tautomer, ethyl 2-chloroacetoacetate, makes it an ideal substrate for classic carbon-carbon bond-forming reactions that extend conjugation. For instance, it can readily participate in Knoevenagel condensations. This reaction involves the condensation of an active methylene (B1212753) compound (like a β-keto ester) with an aldehyde or ketone. By reacting the acetyl group of ethyl 2-chloroacetoacetate with various aldehydes, the conjugated π-system can be extended, leading to the formation of new, highly substituted α,β-unsaturated esters. This strategy is a cornerstone of organic synthesis for building complex olefinic structures.

Integration into Multi-Step Synthesis Schemes for Functional Organic Materials

The utility of this compound in synthesizing intricate molecules with specific biological functions directly translates to its value in the creation of functional organic materials. The heterocyclic scaffolds it helps produce—such as pyridines, thiazoles, and benzothiazoles—are not only important in pharmaceuticals but are also core components of dyes, organic light-emitting diodes (OLEDs), and specialized polymers.

The ability to use this compound to construct complex molecular frameworks, as seen in the synthesis of novel antibacterials, is a testament to its role as a key building block for materials designed with a specific function in mind. researchgate.net The chloro-substituent, in particular, serves as a valuable synthetic handle for post-synthesis modification, for example, through cross-coupling reactions, allowing for the fine-tuning of the electronic and photophysical properties of the final material. Therefore, this compound is not just an intermediate for discrete molecules but a foundational component in multi-step pathways leading to advanced functional organic materials.

Spectroscopic Characterization for Advanced Structural and Mechanistic Elucidation of Ethyl 2 Chloro 3 Hydroxyacrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of Ethyl 2-chloro-3-hydroxyacrylate by mapping the chemical environments of its hydrogen and carbon nuclei.

Proton (1H) NMR Spectral Interpretation for Structural Assignment and Isomeric Purity

The ¹H NMR spectrum is crucial for the initial structural verification and for distinguishing between the E and Z geometric isomers of this compound. The key signals in the spectrum are those of the vinyl proton, the hydroxyl proton, and the ethyl group protons.

The chemical shift of the vinyl proton (=CH) is highly dependent on its stereochemical relationship with the substituents on the double bond. In general, for α,β-unsaturated systems, the vinyl proton of a trans (or E) isomer appears at a lower field (higher ppm) compared to the corresponding cis (or Z) isomer. This is due to the anisotropic effect of the carbonyl group, which deshields the trans proton. creative-biostructure.com

The hydroxyl (-OH) proton is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl can lead to a more downfield and sharper signal. For instance, in a related compound, Ethyl (Z)-2-(4-chloro-2-methyl-1-tosyl-1H-indol-3-yl)-3-hydroxybut-2-enoate, a strong intramolecular hydrogen bond results in the hydroxyl proton signal appearing as far downfield as δ 13.18 ppm. rsc.org

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.

| Proton Assignment | Predicted Chemical Shift (δ ppm) - Z-isomer | Predicted Chemical Shift (δ ppm) - E-isomer | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|---|

| -CH= | ~7.5 - 8.0 | ~8.0 - 8.5 | s | N/A |

| -OH | Variable (e.g., ~5.0 - 13.0) | br s | N/A | |

| -OCH₂CH₃ | ~4.2 - 4.4 | q | ~7.1 | |

| -OCH₂CH₃ | ~1.2 - 1.4 | t | ~7.1 |

Carbon-13 (13C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C=O) of the ester group is expected to be the most downfield signal, typically appearing in the range of 160-175 ppm. libretexts.org The two sp² hybridized carbons of the double bond (C2 and C3) will resonate in the olefinic region. The carbon bearing the chlorine atom (C2) is expected to be at a higher field compared to the carbon bearing the hydroxyl group (C3) due to the electronegativity of the chlorine. The carbons of the ethyl group will appear in the upfield region of the spectrum. docbrown.info

Based on data for similar acrylate (B77674) structures like ethyl acrylate (C=O at 166.0 ppm, olefinic carbons at 130.3 and 128.5 ppm, -OCH₂ at 60.5 ppm, and -CH₃ at 14.1 ppm), the predicted chemical shifts for this compound are tabulated below. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O (C1) | 162 - 168 |

| -C(Cl)= (C2) | 115 - 125 |

| =C(OH)- (C3) | 150 - 160 |

| -OCH₂CH₃ | 61 - 65 |

| -OCH₂CH₃ | 13 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are necessary for unambiguous assignment of all signals and for confirming stereochemistry.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A clear cross-peak between the methylene and methyl protons of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the vinyl proton to its corresponding carbon (C3) and the methylene and methyl protons to their respective carbons in the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the vinyl proton (H3) to the carbonyl carbon (C1) and the carbon bearing the chlorine (C2). The methylene protons of the ethyl group would also show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly powerful for stereochemical assignment. For the Z-isomer, a spatial correlation (NOE) would be expected between the vinyl proton and the hydroxyl proton, assuming restricted rotation. For the E-isomer, such a correlation would be absent or very weak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Elucidation of Fragmentation Pathways and High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

For this compound (C₅H₇ClO₃), High-Resolution Mass Spectrometry (HRMS) is essential to confirm its elemental composition. The expected exact mass can be calculated, and the characteristic isotopic pattern of the chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, which is a definitive indicator of the presence of a single chlorine atom.

Under Electron Ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangements if sterically possible. For acrylates, cleavage of the bonds adjacent to the carbonyl group is common. libretexts.org

Predicted Fragmentation Pathways:

Loss of the ethoxy radical: [M - OCH₂CH₃]⁺

Loss of ethylene from the ethyl group: [M - C₂H₄]⁺ (via McLafferty rearrangement if H-gamma is accessible)

Loss of a chlorine radical: [M - Cl]⁺

Cleavage of the ester group: Formation of acylium ions like [CH(OH)=C(Cl)CO]⁺.

Differentiation of Isomeric Forms through Fragmentation Patterns

Differentiating between E and Z isomers using mass spectrometry can be challenging as they often produce very similar mass spectra under standard EI conditions because the initial high-energy ionization can lead to isomerization before fragmentation.

However, in some cases, differences in the abundance of certain fragment ions can be observed. docbrown.info The spatial arrangement of the atoms in the isomers can influence the favorability of specific fragmentation pathways, particularly those involving rearrangements or eliminations where inter-atomic distances are critical. For example, if a specific rearrangement requires the proximity of the hydroxyl group and another part of the molecule, the fragmentation efficiency might differ between the E and Z isomers, leading to a reproducible difference in their mass spectra that could be used for differentiation. Advanced techniques like tandem mass spectrometry (MS/MS) after soft ionization could potentially highlight these subtle differences.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy provides critical insights into its molecular structure, particularly the key functional groups and the presence of hydrogen bonding.

Identification of Key Functional Groups (e.g., Hydroxyl, Carbonyl, Ester) and Hydrogen Bonding

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The precise wavenumbers of these bands can be influenced by the molecular environment, including the presence of hydrogen bonding.

Hydroxyl Group (O-H): The hydroxyl group is typically observed as a broad and strong absorption band in the region of 3500-3200 cm⁻¹. The broadening of this peak is a characteristic indication of hydrogen bonding. In the case of this compound, both intermolecular (between two molecules) and intramolecular (within the same molecule) hydrogen bonding can occur. The presence of a broad O-H stretching band would suggest that hydrogen bonding is a significant feature of its molecular structure. Non-hydrogen-bonded or "free" hydroxyl groups, if present, would give rise to a sharper, less intense peak at higher wavenumbers, typically in the range of 3670-3630 cm⁻¹ researchgate.net.

Ester Group (C-O): The ester group also exhibits characteristic C-O stretching vibrations. These typically appear as two distinct bands in the fingerprint region of the spectrum, between 1300 cm⁻¹ and 1000 cm⁻¹ libretexts.org. The exact positions of these bands can help confirm the presence of the ester functional group.

The table below summarizes the expected characteristic IR absorption bands for the key functional groups in this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| Hydroxyl | O-H stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Carbonyl | C=O stretch | 1750 - 1735 | Strong, Sharp |

| Ester | C-O stretch | 1300 - 1000 | Moderate to Strong |

Hydrogen Bonding:

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) within the same molecule, as well as the potential for intermolecular interactions, makes hydrogen bonding a crucial aspect of the structural analysis of this compound. The extent and nature of this hydrogen bonding can be inferred from the shifts and broadening of the O-H and C=O stretching bands in the IR spectrum nih.gov. For instance, a significant shift to lower wavenumbers and increased broadening of the O-H band would indicate strong hydrogen bonding. Similarly, a noticeable shift of the C=O band to a lower frequency would confirm its involvement as a hydrogen bond acceptor nih.gov. The study of similar chloroalcohols has also shown the prevalence of both intramolecular and intermolecular hydrogen bonding rsc.org.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Chloro 3 Hydroxyacrylate

Future Research Directions and Emerging Perspectives for Ethyl 2 Chloro 3 Hydroxyacrylate

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a central theme in modern chemistry. Future research on the synthesis of ethyl 2-chloro-3-hydroxyacrylate will likely focus on the development of novel and sustainable methodologies that adhere to the principles of green chemistry.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Emerging perspectives for a greener synthesis include the use of biocatalysis, microwave-assisted synthesis, and flow chemistry. For instance, enzymatic transformations, such as those employing reductases, have shown high efficiency and enantioselectivity in the synthesis of related chloro-hydroxy esters. nih.gov The application of similar biocatalytic methods to produce this compound could offer a more sustainable alternative to conventional chemical reductions.

Furthermore, the exploration of solvent-free or green solvent systems, such as ionic liquids or deep eutectic solvents, could significantly reduce the environmental impact of the synthesis. researchgate.net The development of catalytic methods that minimize the use of stoichiometric reagents is another critical area for future investigation.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes (e.g., reductases, hydrolases), process optimization. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Development of solvent-free microwave protocols, catalyst selection. |

| Flow Chemistry | Enhanced safety, better process control, ease of scalability. | Design of continuous flow reactors, optimization of reaction parameters. |

| Green Solvents | Reduced environmental impact, potential for recyclability. | Investigation of ionic liquids, deep eutectic solvents, and water as reaction media. |

Exploration of Unprecedented Reactivity and Catalytic Transformations

The unique structural features of this compound, including a reactive C=C double bond, a labile chlorine atom, and a hydroxyl group, offer a rich landscape for exploring novel chemical transformations. Future research is expected to uncover unprecedented reactivity and develop new catalytic transformations.

The presence of both an electrophilic carbon and a nucleophilic hydroxyl group within the same molecule suggests the potential for intramolecular reactions to form heterocyclic compounds. Moreover, the electron-deficient double bond is a prime candidate for various addition reactions. While general reactivity patterns like hydrolysis and reduction are known, the specific behavior of this molecule in more complex transformations remains largely unexplored.

A particularly promising area is its use in cycloaddition reactions, such as [3+2] and Diels-Alder reactions, to construct complex molecular architectures. researchgate.netmdpi.com The development of catalytic asymmetric transformations will be crucial to control the stereochemistry of the products, opening avenues for the synthesis of chiral molecules. The investigation of transition-metal-catalyzed cross-coupling reactions involving the C-Cl bond could also lead to the formation of novel C-C and C-heteroatom bonds.

Rational Design and Synthesis of New Derivatives for Diverse Applications

The functional groups of this compound serve as handles for the synthesis of a wide array of derivatives with potentially diverse applications. Future research will focus on the rational design and synthesis of new analogs for use in materials science, agrochemicals, and pharmaceuticals.

By modifying the ester, hydroxyl, and chloro groups, a library of new compounds can be generated. For example, polymerization of acrylate (B77674) derivatives could lead to novel polymers with unique properties. The introduction of different substituents could also tune the biological activity of the resulting molecules. Research into related quinoline (B57606) derivatives has shown that modifications can lead to compounds with antibacterial properties. nih.gov This suggests that derivatives of this compound could also exhibit interesting biological activities.

The design of novel derivatives will be guided by computational modeling to predict their properties and potential applications. This in-silico approach will enable a more targeted and efficient synthetic effort.

Table 2: Potential Applications of Novel this compound Derivatives

| Application Area | Type of Derivative | Potential Function |

| Materials Science | Polyacrylates, copolymers | Development of functional polymers with tailored optical or mechanical properties. |

| Agrochemicals | Heterocyclic derivatives | Design of new herbicides, fungicides, or insecticides. |

| Pharmaceuticals | Bioactive conjugates, substituted analogs | Exploration of antimicrobial, anticancer, or enzyme inhibitory activities. |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound is essential for its effective utilization. Future research will increasingly rely on advanced spectroscopic and computational techniques to gain deeper insights.

While standard spectroscopic methods like NMR and IR are used for routine characterization, more advanced techniques can provide more detailed structural and dynamic information. chemicalbook.comresearchgate.netchemicalbook.com For instance, two-dimensional NMR techniques can elucidate complex stereochemical relationships. Time-resolved spectroscopic methods could be employed to study the kinetics and mechanisms of its reactions in real-time.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in complementing experimental studies. nih.govnanobioletters.comresearchgate.net DFT calculations can be used to predict spectroscopic properties, elucidate reaction pathways, and understand the electronic structure of the molecule and its derivatives. Hirshfeld surface analysis, for example, can provide insights into intermolecular interactions in the solid state. nih.govnih.gov The combination of experimental and theoretical approaches will be crucial for a comprehensive understanding of this versatile compound and for guiding the design of future research.

Table 3: Spectroscopic and Computational Data for Related Compounds

| Technique | Compound | Observed/Calculated Data | Reference |

| ¹H NMR | Ethyl 2-chloroacetoacetate | δ (ppm): 4.82 (s, 1H), 4.30 (q, 2H), 2.39 (s, 3H), 1.32 (t, 3H) | chemicalbook.com |

| FT-IR | Ethyl chloroacetate | ν (cm⁻¹): 1748.9 (C=O) | researchgate.net |

| DFT | Ethyl (S)-(−)-4-chloro-3-hydroxybutyrate | Conformational and vibrational analysis | researchgate.net |

| Hirshfeld Surface Analysis | Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate | H⋯H (37.6%), H⋯O/O⋯H (22.7%), H⋯Cl/Cl⋯H (13.1%) interactions | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.